molecular formula C20H21N3O3S B2822902 ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate CAS No. 1203028-82-3

ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate

Cat. No.: B2822902
CAS No.: 1203028-82-3
M. Wt: 383.47
InChI Key: LSBKIHUJXHAZHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is a complex organic compound with unique structural features. This compound's unique structure lends it to a variety of scientific research applications across diverse fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be synthesized through multi-step organic synthesis. The initial step involves the formation of the indole ring structure through cyclization reactions, typically under acidic conditions. Following this, acylation and thiazole formation steps are conducted under controlled temperature and pH conditions to achieve the final product.

Industrial Production Methods

In industrial settings, this compound is synthesized using scalable chemical processes. Continuous flow chemistry and automated synthesis platforms are often utilized to ensure consistent yield and purity. Reaction conditions such as solvent type, reaction time, and purification techniques are optimized for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate undergoes a variety of chemical reactions, including:

  • Oxidation: Reaction with oxidizing agents such as potassium permanganate or hydrogen peroxide to form oxidized derivatives.

  • Reduction: Reaction with reducing agents such as sodium borohydride to yield reduced products.

  • Substitution: Nucleophilic substitution reactions where substituents on the indole ring can be replaced.

Common Reagents and Conditions

Reagents like thionyl chloride, sodium hydride, and palladium catalysts are commonly used in these reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific pH ranges to ensure desired products are obtained efficiently.

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of this compound, as well as substituted analogs with various functional groups.

Scientific Research Applications

Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate is used in various scientific research applications, such as:

  • Chemistry: It serves as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

  • Biology: It is studied for its potential interactions with biological macromolecules, including enzymes and receptors.

  • Medicine: Research explores its potential therapeutic applications, particularly in drug development for targeting specific pathways.

  • Industry: Used in material science for the development of novel polymers and in the pharmaceutical industry for the synthesis of new drug candidates.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors, leading to modulation of biological pathways. The indole ring structure is known for its bioactivity, contributing to the compound's ability to affect cellular processes. Detailed mechanistic studies reveal that it can interfere with signal transduction pathways and metabolic processes.

Comparison with Similar Compounds

Ethyl 2-(2-(2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamido)thiazol-4-yl)acetate can be compared to other compounds with indole and thiazole moieties, such as:

  • Indole-3-acetic acid: A simpler indole derivative with applications in plant biology.

  • Thiazolyl blue tetrazolium bromide: A thiazole compound used in cell viability assays.

What makes this compound unique is its combined structural elements, leading to diverse applications and biological activities not commonly seen in simpler analogs.

That's a lot of knowledge packed in here. Got anything else you want to dive into?

Properties

IUPAC Name

ethyl 2-[2-[[2-(2,3-dihydro-1H-cyclopenta[b]indol-4-yl)acetyl]amino]-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-2-26-19(25)10-13-12-27-20(21-13)22-18(24)11-23-16-8-4-3-6-14(16)15-7-5-9-17(15)23/h3-4,6,8,12H,2,5,7,9-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBKIHUJXHAZHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)CN2C3=C(CCC3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.